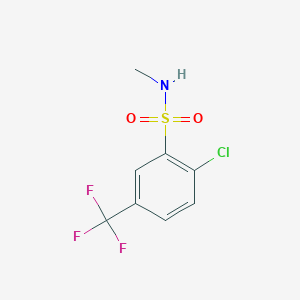

![molecular formula C19H21N5O4S B2882090 1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1334374-86-5](/img/structure/B2882090.png)

1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

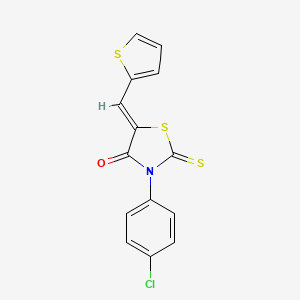

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzo[d]oxazol ring, a piperidine ring, and an oxadiazol ring . These types of compounds are often synthesized for their potential biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as FT-IR, 1H-NMR, and Mass spectroscopy are typically used to characterize such compounds .Aplicaciones Científicas De Investigación

Antitubercular Activity

This compound has been studied for its potential use in the treatment of tuberculosis. Research indicates that derivatives of benzoxazole-thiol, such as the one , have shown increased potency against Mycobacterium tuberculosis. The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties might be responsible for the powerful anti-mycobacterial activity displayed by these derivatives .

Cancer Research

Benzoxazole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including human pancreatic adenocarcinoma and human non-small cell lung carcinoma. These studies are crucial for developing new chemotherapeutic agents .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the creation of complex molecules with potential pharmacological activities. It’s used in the synthesis of various heterocyclic compounds that are prevalent in many drugs .

Enzyme Inhibition

Compounds containing the benzoxazole moiety have been investigated for their ability to inhibit certain enzymes. This is particularly relevant in the design of drugs that target specific metabolic pathways within pathogens or cancer cells .

Pharmacokinetics

The molecular structure of this compound suggests it may have favorable pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These properties are essential for the development of new drugs .

Docking Studies

Docking studies are computational simulations used to predict how a molecule like this compound will bind to a target protein. This is a vital step in drug design, as it helps to understand the potential efficacy and mechanism of action of new therapeutic agents .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4S/c1-12-21-16(28-23-12)10-20-18(26)13-6-8-24(9-7-13)17(25)11-29-19-22-14-4-2-3-5-15(14)27-19/h2-5,13H,6-11H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKKMFBOANBMLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

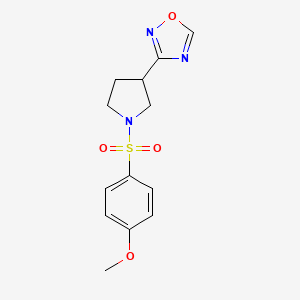

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)

![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2882026.png)

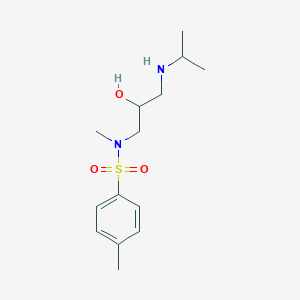

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2882027.png)

![1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882028.png)

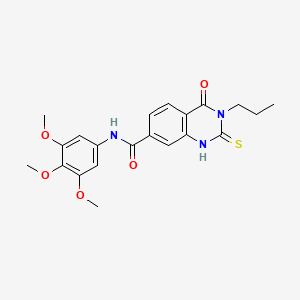

![Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2882029.png)